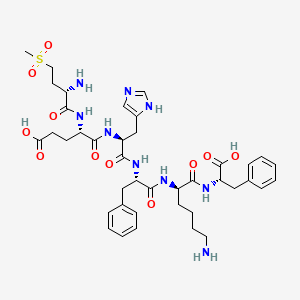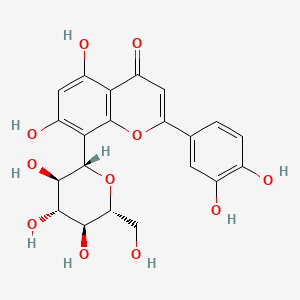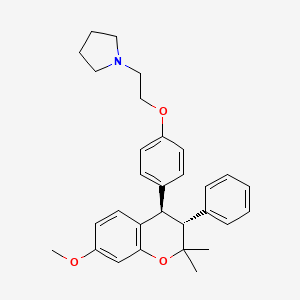
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane
Übersicht
Beschreibung
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is a chemical compound with the molecular formula C10H22O9S2 and a molecular weight of 350.41 g/mol . . This compound is characterized by the presence of two methanesulfonyloxy groups attached to a trioxandecane backbone, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane can be synthesized through the reaction of tetraethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Tetraethylene glycol+2Methanesulfonyl chloride→1,11−Bis(methanesulfonyloxy)-3,6,9-trioxandecane+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better temperature control and mixing.
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.
Elimination reactions: The major products are alkenes formed by the removal of the methanesulfonyloxy groups.
Wissenschaftliche Forschungsanwendungen
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing methanesulfonyloxy groups into organic molecules, which can then be further modified through nucleophilic substitution.
Polymer chemistry: The compound is used in the synthesis of functionalized polymers with specific properties.
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.
Wirkmechanismus
The mechanism of action of 1,11-bis(methanesulfonyloxy)-3,6,9-trioxandecane involves the activation of the methanesulfonyloxy groups, making them susceptible to nucleophilic attack. The methanesulfonyloxy groups act as good leaving groups, facilitating the substitution or elimination reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(methanesulfonyloxy)-3,6-dioxaoctane: Similar structure but with a shorter backbone.
1,14-Bis(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecane: Longer backbone with additional ether linkages.
1,11-Bis(tosyloxy)-3,6,9-trioxandecane: Similar structure but with tosylate groups instead of methanesulfonyloxy groups.
Uniqueness
1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is unique due to its specific backbone length and the presence of three ether linkages, which provide flexibility and reactivity. The methanesulfonyloxy groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions.
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDADHKHXRPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)




![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)





